molecular formula C15H15F3N2O4 B6345338 3-(Ethoxycarbonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264046-90-3

3-(Ethoxycarbonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345338
CAS No.: 1264046-90-3
M. Wt: 344.29 g/mol
InChI Key: JRQOIEYYJMOCEC-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H15F3N2O4 and its molecular weight is 344.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.09839145 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

The compound likely participates in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in carbon–carbon bond formation. SM cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds.

Pharmacokinetics

It is known that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters , suggesting that the compound might have similar pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its role in carbon–carbon bond formation. By participating in SM cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For example, the success of SM cross-coupling reactions, in which the compound likely participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions

Properties

IUPAC Name

5-ethoxycarbonyl-3-methyl-2-[3-(trifluoromethyl)phenyl]-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O4/c1-3-24-12(21)11-8-14(2,13(22)23)20(19-11)10-6-4-5-9(7-10)15(16,17)18/h4-7H,3,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQOIEYYJMOCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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